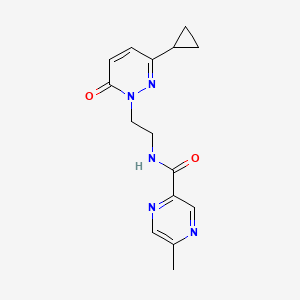

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is an organic compound characterized by its unique structure, encompassing both pyridazine and pyrazine rings. The integration of cyclopropyl, oxo, and carboxamide functionalities make this compound a subject of interest in various fields of scientific research, particularly in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:

Pyridazine ring formation: Starting with appropriate precursors, the pyridazine ring can be formed through cyclization reactions.

Incorporation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions.

Attachment of the pyrazine ring:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale batch processes, optimizing the reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. Continuous flow chemistry could also be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions particularly at the cyclopropyl and pyridazine rings.

Reduction: Selective reduction of the oxo group is feasible under specific conditions.

Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, primarily at the pyrazine and pyridazine rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminium hydride, sodium borohydride.

Substitution reactions: Halogenating agents, Grignard reagents.

Major Products

Depending on the reaction type and conditions, products can range from hydroxylated derivatives to various substituted analogs of the parent compound.

Aplicaciones Científicas De Investigación

The versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide makes it valuable in several scientific domains:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biochemical interactions.

Medicine: Explored for its therapeutic properties, particularly its potential as a drug candidate for treating certain diseases.

Industry: Used in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets and pathways:

Enzyme inhibition: It can inhibit particular enzymes involved in disease pathways.

Receptor binding: It may act by binding to and modulating the activity of certain cellular receptors.

Signal transduction pathways: Influences intracellular signaling pathways leading to desired biological outcomes.

Comparación Con Compuestos Similares

When compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide stands out due to its unique structure and functional properties. Similar compounds might include:

Analogous pyridazine derivatives: Sharing similar core structures but differing in side chains.

Pyrazine-based molecules: With comparable bioactivities.

These characteristics highlight the distinctiveness and potential advantages of this compound in various research and industrial applications.

Let me know if there's a specific aspect you'd like to delve deeper into.

Actividad Biológica

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H19N3O3

- Molecular Weight : 301.34 g/mol

- CAS Number : 2097862-97-8

The biological activity of this compound is primarily attributed to its ability to modulate key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce G1 cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.

Biological Activity Overview

The compound has shown significant biological activity across various studies, particularly in the following areas:

-

Anticancer Activity :

- Mechanisms : The compound inhibits specific enzymes involved in tumor growth and progression, potentially through interactions with molecular targets such as kinases and proteases.

- Case Studies : In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including those resistant to conventional therapies.

- Enzyme Inhibition :

-

Cell Proliferation Modulation :

- Research indicates that this compound can affect signaling pathways related to cell growth, suggesting applications in treating hyperproliferative disorders.

Data Table: Biological Activities

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that this compound exhibited potent anticancer properties against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Study 2: Viral Protease Inhibition

Another investigation focused on the compound's role as an NS3 protease inhibitor for HCV. The study highlighted its specificity and potency, providing a promising avenue for developing new antiviral therapies.

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-10-8-18-13(9-17-10)15(22)16-6-7-20-14(21)5-4-12(19-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKSRBUFEGMECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.